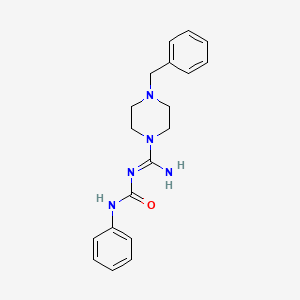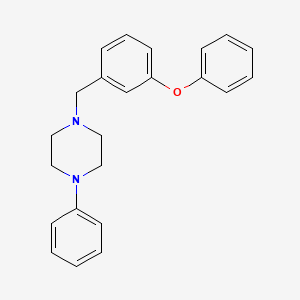![molecular formula C11H10BrN3O B5717596 N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide, also known as BIA, is a chemical compound that has been the focus of several scientific studies due to its potential therapeutic applications. BIA is a small molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated in various experimental models.
Mecanismo De Acción
The mechanism of action of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide is not fully understood, but it has been suggested to act through different pathways. For instance, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has also been suggested to inhibit the activity of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication. By inhibiting DNA gyrase, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can disrupt bacterial growth and replication.
Biochemical and Physiological Effects:
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have different biochemical and physiological effects depending on the experimental model. For instance, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. Furthermore, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the growth of bacterial biofilms, which are communities of bacteria that are resistant to antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has several advantages for lab experiments, including its small size, high purity, and stability. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can be easily synthesized using different methods, and its purity can be confirmed using various analytical techniques. Furthermore, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have low toxicity in different experimental models, which makes it a potential candidate for further research. However, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide also has some limitations for lab experiments, including its limited solubility in water and its potential off-target effects. Therefore, further studies are needed to investigate the optimal conditions for the use of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide in different experimental models.
Direcciones Futuras
There are several future directions for the research of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide, including its potential therapeutic applications in cancer, infectious diseases, and inflammatory diseases. Further studies are needed to investigate the optimal dosage and administration route of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide in different experimental models. Furthermore, the off-target effects of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide need to be investigated to ensure its safety for clinical use. Finally, the development of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide derivatives with improved pharmacological properties can enhance its potential therapeutic applications.
Conclusion:
In conclusion, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide is a small molecule that has been synthesized using different methods, and its potential therapeutic applications have been investigated in various scientific studies. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have different biochemical and physiological effects depending on the experimental model, and its mechanism of action is not fully understood. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has several advantages for lab experiments, but it also has some limitations that need to be addressed in further studies. Finally, there are several future directions for the research of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide, including its potential therapeutic applications and the development of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide derivatives with improved pharmacological properties.
Métodos De Síntesis
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can be synthesized using different methods, including the reaction of 4-(5-bromo-1H-imidazol-4-yl)aniline with acetic anhydride and acetic acid, or the reaction of 4-(5-bromo-1H-imidazol-4-yl)aniline with acetic acid and acetyl chloride. The yield of the synthesis method can vary depending on the reaction conditions, and the purity of the final product can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been investigated for its potential therapeutic applications in various scientific studies. For instance, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential anticancer agent. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has also been studied for its antimicrobial activity against different bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. Furthermore, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have anti-inflammatory effects, and it has been suggested as a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-7(16)15-9-4-2-8(3-5-9)10-11(12)14-6-13-10/h2-6H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXLCWMMKBYZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=C(NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)


![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)
![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
![4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)

![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)


![2-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5717572.png)

![4'-{[(5-methyl-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5717597.png)